molecular formula C12H12N2O B1456787 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one CAS No. 1267267-61-7

1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Cat. No. B1456787
M. Wt: 200.24 g/mol
InChI Key: UCOFCSJZKKBAQG-UHFFFAOYSA-N
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Description

“1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one” is a member of pyrazoles and a ring assembly . It has a molecular formula of C11H12N2O .


Molecular Structure Analysis

The molecule consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI code for the molecule is InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 .


Physical And Chemical Properties Analysis

The molecule has a molecular weight of 188.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The molecule has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the molecule are 188.094963011 g/mol . The topological polar surface area of the molecule is 38 Ų .

Scientific Research Applications

Application in Organic Chemistry

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The compound 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone were prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate .
  • Methods of Application : Different mechanisms have been proposed for the reaction of hydrazine derivatives (methyl or phenyl) with ethyl acetoacetate .
  • Results or Outcomes : The synthesis of Edaravone has been numerously reported by the reaction of phenyl hydrazine and ethyl acetoacetate under different reaction conditions with yields of 93-100% .

Application in Medicinal Chemistry

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
  • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

properties

IUPAC Name

1-(1-methyl-5-phenylpyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9(15)11-8-12(14(2)13-11)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOFCSJZKKBAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YO Edilova, EA Osipova, PA Slepukhin… - International Journal of …, 2023 - mdpi.com
A convenient approach to substituted pyrazoles and pyridazinones based on 1,2,4-triketones is presented. Chemo- and regiocontrol in condensations of t-Bu, Ph-, 2-thienyl-, and CO 2 …
Number of citations: 9 www.mdpi.com

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